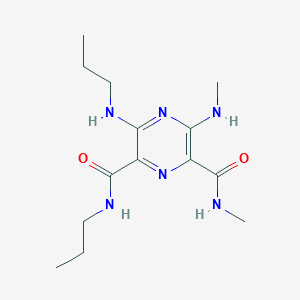![molecular formula C16H8N2O4 B8043575 12-Nitronaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B8043575.png)
12-Nitronaphtho[2,3-b]indolizine-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Nitronaphtho[2,3-b]indolizine-6,11-dione is a complex organic compound belonging to the naphthoquinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Nitronaphtho[2,3-b]indolizine-6,11-dione typically involves a one-pot multicomponent reaction[_{{{CITATION{{{1{Synthesis, Characterization and Photophysical Properties of Naphtho[2,3 ...](https://link.springer.com/article/10.1007/s10895-015-1687-x). This reaction usually includes naphthoquinone, indandione, and pyridine derivatives as starting materials[{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 .... The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using larger reactors, and implementing purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis, Characterization and Photophysical Properties of Naphtho2,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents onto the compound.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 12-Nitronaphtho[2,3-b]indolizine-6,11-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of cellular processes. Its fluorescent properties make it useful as a molecular probe for imaging and tracking biological molecules.
Medicine: In medicine, this compound may be explored for its therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism by which 12-Nitronaphtho[2,3-b]indolizine-6,11-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Naphthoquinone derivatives
Indolizine derivatives
Quinone-based fluorophores
Uniqueness: 12-Nitronaphtho[2,3-b]indolizine-6,11-dione stands out due to its unique structure and properties. Its ability to undergo various chemical reactions and its fluorescent properties make it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
12-nitronaphtho[2,3-b]indolizine-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-15-9-5-1-2-6-10(9)16(20)14-12(15)13(18(21)22)11-7-3-4-8-17(11)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWRXXYAXBCNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-6-[4-(4-chlorophenyl)phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B8043508.png)
![4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B8043529.png)

![methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate](/img/structure/B8043556.png)
![methyl N-benzyl-N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate](/img/structure/B8043559.png)
![5-methyl-2-[5-[(Z)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzoxazole](/img/structure/B8043566.png)

![2-[Cyclohex-3-en-1-yl-(2-hydroxy-6-oxocyclohexen-1-yl)methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B8043579.png)
![2-[[4-[3-(Diethylamino)anilino]-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B8043592.png)
![3-amino-N-[2-[(3-amino-4-chlorobenzoyl)-methylamino]ethyl]-4-chloro-N-methylbenzamide](/img/structure/B8043595.png)
![3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B8043606.png)
![2-[6-[6-(2-Hydroxyethyl)-2-bicyclo[2.2.1]heptanyl]-2-bicyclo[2.2.1]heptanyl]ethanol](/img/structure/B8043610.png)

